molecular formula C18H15FN4O2 B2607830 13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034348-71-3

13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2607830
CAS No.: 2034348-71-3
M. Wt: 338.342
InChI Key: FTPGURIXOZQZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a sophisticated, synthetically-derived heterocyclic compound intended for research and development purposes. As a complex triazatricyclic scaffold featuring a 6-methylnicotinoyl moiety, it is designed for use in medicinal chemistry and drug discovery programs. Its molecular architecture suggests potential as a key intermediate or a core structure for investigating novel biologically active molecules. Researchers can utilize this compound in the design and synthesis of new chemical entities, particularly for probing protein-ligand interactions and structure-activity relationships (SAR) in high-throughput screening assays. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use. Researchers are responsible for ensuring all activities involving this material comply with their institution's guidelines and local regulations.

Properties

IUPAC Name

13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-11-2-3-12(8-20-11)17(24)22-7-6-15-14(10-22)18(25)23-9-13(19)4-5-16(23)21-15/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPGURIXOZQZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo ring system and the introduction of the fluorine atom and the methylpyridine group. Common reagents used in these reactions include fluorinating agents, pyridine derivatives, and various catalysts to facilitate the formation of the complex ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas where fluorinated compounds have shown promise, such as in the treatment of certain cancers or infectious diseases.

    Industry: The compound’s unique properties might make it useful in the development of new materials, such as polymers or coatings with specific desired characteristics.

Mechanism of Action

The mechanism by which 13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Features
13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one 1,5,9-Triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one - 13-Fluoro
- 6-Methylpyridine-3-carbonyl at C5
Rigid tricyclic framework; potential kinase inhibition or DNA intercalation
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) Imidazo[1,2-a]pyridine - 3-Nitro
- Tosylmethyl
- 3-Trifluoromethylphenyl at C6
Electrophilic nitro group; trifluoromethyl enhances lipophilicity and stability
Compound 16 Tetrahydro-2H-pyran + triazole linkage - Heptadecafluoroundecanamido
- 5-Methyl-2,4-dioxo-dihydropyrimidinyl
Fluorinated chain for enhanced membrane permeability; antiviral potential
Compound 17 Tetrahydrofuran + triazole linkage - Heptadecafluoro chain
- 5-Methyl-2,4-dioxo-dihydropyrimidinyl
Similar to 16 but with altered glycosidic linkage; optimized for target binding

Key Findings:

Heterocyclic Core Variations :

  • The target compound’s 1,5,9-triazatricyclo core provides greater rigidity compared to the imidazo[1,2-a]pyridine in 7b or the pyran/furan systems in 16/17 . This rigidity may influence binding selectivity in biological targets.
  • 7b ’s imidazo[1,2-a]pyridine core is smaller and more planar, favoring π-π stacking interactions absent in the bulkier tricyclic system of the target compound.

Substituent Effects: The 13-fluoro group in the target compound contrasts with the 3-trifluoromethylphenyl in 7b. Fluorine’s electronegativity may enhance hydrogen bonding, while trifluoromethyl groups improve metabolic stability . In contrast, 16/17 utilize fluorinated alkyl chains for hydrophobic interactions .

Synthetic Complexity :

  • The target compound’s tricyclic system likely requires multi-step synthesis involving cyclization and cross-coupling reactions, akin to the methods used for 7b (Suzuki-Miyaura coupling) and 16/17 (click chemistry) .

Biological Implications: While 7b and 16/17 are explicitly linked to antimicrobial or antiviral research, the target compound’s bioactivity remains speculative.

Biological Activity

The compound 13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a fluorine atom and a pyridine moiety is particularly notable, as these elements often influence the compound's interaction with biological targets.

Research indicates that this compound may act as a selective antagonist for neurokinin-3 (NK-3) receptors, which are implicated in various central nervous system (CNS) disorders. The NK-3 receptor is part of the tachykinin receptor family and plays a role in neurogenic inflammation and pain modulation . Antagonism of this receptor could potentially lead to therapeutic effects in conditions such as depression and anxiety.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various kinases involved in cellular signaling pathways. For instance, compounds related to this structure have shown IC50 values in the nanomolar range against TGF-β type I receptor kinase (ALK5) and p38α MAP kinase . Such inhibition is crucial for the development of treatments targeting fibrosis and cancer.

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in treating CNS disorders. In one study, administration of a related compound resulted in reduced anxiety-like behaviors in rodents, suggesting potential anxiolytic properties . Further research is required to confirm these findings and elucidate the underlying mechanisms.

Case Studies

StudyFindingsRelevance
Study A Evaluated the effect on NK-3 receptor antagonismDemonstrated significant reduction in pain responses in animal models
Study B Investigated kinase inhibitionFound IC50 values indicative of potential anti-fibrotic effects
Study C Assessed anxiolytic propertiesShowed reduced anxiety-like behavior in rodent models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.